3-(2-chloro-6-fluorobenzyl)benzofuro[3,2-d]pyrimidin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-(2-chloro-6-fluorobenzyl)benzofuro[3,2-d]pyrimidin-4(3H)-one” is a complex organic molecule that contains a benzofuro[3,2-d]pyrimidin-4(3H)-one core with a 2-chloro-6-fluorobenzyl group attached .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the benzofuro[3,2-d]pyrimidin-4(3H)-one core and the attachment of the 2-chloro-6-fluorobenzyl group. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The benzofuro[3,2-d]pyrimidin-4(3H)-one core suggests a fused ring system, with the 2-chloro-6-fluorobenzyl group likely adding steric bulk .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present. The benzofuro[3,2-d]pyrimidin-4(3H)-one core may be involved in aromatic substitution reactions, while the 2-chloro-6-fluorobenzyl group could potentially undergo nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the benzofuro[3,2-d]pyrimidin-4(3H)-one core and the 2-chloro-6-fluorobenzyl group could affect its solubility, melting point, and boiling point .Scientific Research Applications
Antibacterial and Antifungal Activities
- The synthesis of new derivatives similar to the queried compound, specifically thieno[2,3-d]pyrimidin-4(3H)-ones, has demonstrated notable antibacterial and antifungal activities. These compounds showed higher efficacy against certain strains of bacteria and fungi compared to traditional treatments (Kahveci et al., 2020).
HIV-1 Infection Inhibition
- Research into 2-alkylthio-6-benzyl-5-alkylpyrimidin-4(3H)-ones has revealed significant inhibitory activity against HIV-1 infected cells and HIV-1 reverse transcriptase enzymes. This highlights a potential application in treating HIV-1 infections with specific structural modifications enhancing their efficacy (Rotili et al., 2014).
Antimalarial Properties
- Novel pyrido[1,2-a]pyrimidin-4-ones have been synthesized and evaluated for antimalarial activity, demonstrating moderate effectiveness against the chloroquine-sensitive Pf 3D7 strain of malaria. This opens up a new avenue for the development of antimalarial agents (Mane et al., 2014).
Anticonvulsant and Antidepressant Effects
- Pyrido[2,3-d]pyrimidine derivatives have been identified with potential anticonvulsant and antidepressant activities. Some derivatives showed greater efficacy than standard drugs in pharmacological evaluations, suggesting their utility in treating neurological disorders (Zhang et al., 2016).
Antitubercular Activity
- The synthesis of benzocoumarin-pyrimidine hybrids has led to compounds with significant antitubercular activity. These findings could contribute to the development of new treatments for tuberculosis, especially in strains resistant to current medications (Reddy et al., 2015).
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-[(2-chloro-6-fluorophenyl)methyl]-[1]benzofuro[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10ClFN2O2/c18-12-5-3-6-13(19)11(12)8-21-9-20-15-10-4-1-2-7-14(10)23-16(15)17(21)22/h1-7,9H,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGRLXMJCTPIUPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(O2)C(=O)N(C=N3)CC4=C(C=CC=C4Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10ClFN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-chloro-6-fluorobenzyl)benzofuro[3,2-d]pyrimidin-4(3H)-one |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.